molecular formula C10H10N2O2 B1384831 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid CAS No. 887405-28-9

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid

Cat. No. B1384831
M. Wt: 190.2 g/mol
InChI Key: WUAVUQJOFIIVHX-UHFFFAOYSA-N
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Patent
US08883788B2

Procedure details

To a solution of 3-imidazo[1,2-a]pyridin-2-ylpropanoic acid (472 mg) in methanol (24.8 mL) was added thionyl chloride (0.215 mL), and the mixture was stirred at 60° C. for 3.5 hr. To the reaction mixture was added, under ice-cooling, saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (402 mg).
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
0.215 mL
Type
reactant
Reaction Step One
Quantity
24.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.S(Cl)(Cl)=O.[CH3:19]O>>[N:1]1[C:2]([CH2:10][CH2:11][C:12]([O:14][CH3:19])=[O:13])=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
472 mg
Type
reactant
Smiles
N=1C(=CN2C1C=CC=C2)CCC(=O)O
Name
Quantity
0.215 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
24.8 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 3.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture was added, under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
N=1C(=CN2C1C=CC=C2)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 402 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.